Product packaging for [(2-Amino-2-oxoethyl)thio]acetic acid(Cat. No.:CAS No. 13330-87-5)

[(2-Amino-2-oxoethyl)thio]acetic acid

Cat. No.: B175270
CAS No.: 13330-87-5
M. Wt: 149.17 g/mol
InChI Key: VUPWPHSXGCYTPV-UHFFFAOYSA-N
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Description

Contextualization within Thioacetic Acid Derivatives and Related Chemical Scaffolds

[(2-Amino-2-oxoethyl)thio]acetic acid is a derivative of thioacetic acid, an organosulfur compound that serves as a common reagent in organic synthesis for introducing thiol groups into molecules. arkema.comwikipedia.org Thioacetic acid and its derivatives are utilized in a variety of chemical reactions, including the synthesis of thioesters and mercaptans, which are important intermediates in the production of pharmaceuticals. arkema.com The reactivity of thioacetic acid primarily stems from its conjugate base, thioacetate, which can readily participate in nucleophilic substitution reactions. wikipedia.org

The structure of this compound also places it within the broader category of sulfur-containing carboxamides. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. nih.govresearchgate.net The presence of both the sulfur atom and the amide group can influence the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and metabolic stability, making it a versatile scaffold for drug design. researchgate.netutsa.edu

Historical Perspective of Research on Sulfur-Containing Carboxamides and Related Structures

Research into sulfur-containing compounds has a long and rich history, with sulfonamides being among the first antibiotics used systemically, heralding a new era in medicine. nih.gov Over the decades, the incorporation of sulfur into various chemical structures has been a key strategy in the development of a wide range of therapeutic agents. cancer.gov Today, over a quarter of all pharmaceutical drugs contain organosulfur compounds. utsa.edu

The study of carboxamides has also been a central theme in medicinal chemistry. The amide bond is a fundamental linkage in peptides and proteins, and its mimicry or incorporation into small molecules has been a fruitful approach for creating compounds with specific biological activities. Research has focused on understanding the conformational preferences of the amide bond and its role in molecular recognition.

The convergence of these two areas of research, in the form of sulfur-containing carboxamides, has led to the discovery of numerous compounds with diverse pharmacological properties. These include antimicrobial, anti-inflammatory, antiviral, and anticonvulsant agents. nih.gov The historical development in this field provides a strong foundation for the ongoing investigation of novel sulfur-containing carboxamides like this compound.

Significance of this compound as a Research Target

The significance of this compound as a research target lies in its potential as a versatile building block and its inherent chemical functionalities. Its structure allows for modifications at the carboxylic acid and amide groups, enabling the synthesis of a library of derivatives for various applications.

One area of interest is its use as a linker molecule. The thioether and carboxamide moieties provide points for covalent attachment to other molecules, making it a candidate for applications in areas such as drug delivery and bioconjugation. For instance, similar thio-containing compounds have been investigated for their ability to attach to gold nanoparticles for drug delivery systems. nih.gov

Furthermore, the compound itself may exhibit interesting biological properties. Given the prevalence of sulfur-containing carboxamides in medicinal chemistry, this compound and its derivatives are logical candidates for screening in various biological assays.

Overview of Current Research Trajectories and Gaps

Current research involving structures related to this compound is focused on several key areas. The development of new synthetic methodologies for creating sulfur-containing compounds with high precision and efficiency remains a significant goal. utsa.edu This includes the exploration of novel catalysts and reaction conditions for forming carbon-sulfur bonds. nih.gov

Another major trajectory is the continued exploration of the biological activities of sulfur-containing molecules. Researchers are actively designing and synthesizing new compounds for a wide range of therapeutic targets. researchgate.net There is a particular emphasis on developing agents that can overcome drug resistance and offer improved safety profiles.

A notable gap in the current literature is the specific and in-depth investigation of this compound itself. While the broader classes of thioacetic acid derivatives and sulfur-containing carboxamides are well-studied, detailed research findings specifically on this compound are less prevalent. Future research could focus on elucidating its unique chemical and physical properties, exploring its reactivity in various synthetic transformations, and conducting comprehensive biological evaluations to uncover its potential therapeutic applications. Further studies on its coordination chemistry with different metals could also open up new avenues of research.

PropertyData
Molecular Formula C4H7NO3S
InChI Key VUPWPHSXGCYTPV-UHFFFAOYSA-N
SMILES String O=C(CSCC(O)=O)N
Physical Form Solid
This interactive table summarizes key chemical identifiers and the physical state of this compound. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO3S B175270 [(2-Amino-2-oxoethyl)thio]acetic acid CAS No. 13330-87-5

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPWPHSXGCYTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326728
Record name [(2-amino-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13330-87-5
Record name [(2-amino-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Oxoethyl Thio Acetic Acid

Established Synthetic Pathways for [(2-Amino-2-oxoethyl)thio]acetic Acid

The principal and most established method for synthesizing this compound is through the nucleophilic substitution reaction between a salt of thioglycolic acid (mercaptoacetic acid) and a 2-haloacetamide, typically 2-chloroacetamide. This reaction is a variation of the Williamson ether synthesis, adapted for the formation of a thioether (C-S-C) bond.

The general pathway involves two key steps:

Deprotonation of the Thiol: Thioglycolic acid is treated with a base to form a thiolate salt, such as sodium thioglycolate. This deprotonation is crucial as the thiolate anion is a much stronger nucleophile than the neutral thiol. The preparation of sodium thioglycolate itself can be achieved by reacting thioglycolic acid with a base or through methods like the reaction of sodium sulfhydrate on sodium chloroacetate (B1199739) atamankimya.comnih.gov.

S-Alkylation: The resulting thiolate anion then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion to form the C-S bond and yield this compound. The reaction between thiol compounds and chloroacetamide is a well-documented transformation in organic chemistry nih.gov.

This S-alkylation of thiols with alkyl halides remains the most common and straightforward strategy for the synthesis of thioethers jmaterenvironsci.comresearchgate.net.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters. The goal is to maximize the rate of the desired S-alkylation while minimizing potential side reactions, such as the alkylation of the amide nitrogen or hydrolysis of the reactants and products.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), are known to effectively promote Sₙ2 reactions like this one acs.org. However, aqueous media are often preferred for green chemistry applications rsc.org.

Base: A variety of bases can be used to generate the thiolate nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) are effective, particularly in aqueous solutions researchgate.net. The choice and stoichiometry of the base are critical to ensure complete deprotonation of the thiol without promoting unwanted side reactions.

Temperature: The reaction can often proceed at room temperature, although gentle heating may be applied to increase the rate. Optimization involves finding the ideal balance where the reaction completes in a reasonable timeframe without the formation of significant impurities.

Reactant Purity and Ratio: Using high-purity starting materials (thioglycolic acid and 2-chloroacetamide) is essential. The molar ratio of the reactants must be carefully controlled to ensure complete consumption of the limiting reagent and to avoid purification difficulties.

ParameterOptionsImpact on SynthesisReferences
SolventWater, DMF, Ethanol, Acetonitrile (B52724)Affects solubility of reactants and rate of Sₙ2 reaction. Amide solvents can accelerate the reaction, while water offers a greener alternative. acs.orgrsc.org
BaseNaOH, K₂CO₃, Et₃N, NaHCO₃Required to generate the thiolate nucleophile. The strength and amount of base must be controlled to prevent side reactions like hydrolysis of the amide or chloroacetamide. researchgate.net
TemperatureRoom Temperature to Reflux (~100 °C)Higher temperatures increase reaction rate but may also increase the rate of side reactions. Optimal temperature balances yield and reaction time. jmaterenvironsci.com
Potential Side ReactionsN-alkylation, hydrolysis of amide/haloacetamideAlkylation can potentially occur at the amide nitrogen, though it is a much weaker nucleophile than the thiolate. Reaction conditions are optimized to favor S-alkylation. nih.gov

Exploration of Alternative Synthetic Routes

While the S-alkylation of thioglycolic acid is the most direct route, several other synthetic strategies can be envisioned:

Reversed-Role Synthesis: An alternative approach involves reversing the functional roles of the starting materials. In this scenario, 2-mercaptoacetamide (B1265388) would act as the nucleophile, reacting with a salt of a haloacetic acid (e.g., sodium chloroacetate). The fundamental chemistry remains an S-alkylation reaction.

Modification of a Precursor Molecule: One could start with thiodiacetic acid (S(CH₂COOH)₂) and perform a selective mono-amidation. This would involve activating one of the two carboxylic acid groups and reacting it with ammonia. This method would depend heavily on achieving high selectivity, which can be challenging.

Radical Thiol-Ene Coupling: A modern alternative involves the photoinitiated radical addition of a thiol to a carbon-carbon double bond (a thiol-ene reaction). This would require a precursor such as acrylamide (B121943) reacting with thioglycolic acid. Such reactions can offer high regio- and stereoselectivity under mild conditions but necessitate an unsaturated starting material nih.gov.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental profile of the established S-alkylation pathway.

Aqueous Synthesis: A significant green improvement is the use of water as the reaction solvent. Water is non-toxic, non-flammable, and inexpensive. Several studies have demonstrated the feasibility of performing efficient S-alkylation of thiols in water, often with the aid of a simple base like K₂CO₃ or a phase-transfer catalyst researchgate.netrsc.org.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a core principle of green chemistry. While the base is technically a reagent, exploring catalytic, base-free methods, such as the dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides, represents a frontier in green thioether synthesis rsc.org.

Energy Efficiency: Alternative energy sources can reduce the reliance on conventional heating. Mechanochemical methods, such as ball-milling, have been successfully used for related three-component reactions to produce heterocycles under solvent-free and catalyst-free conditions, offering a potential green route for industrial-scale synthesis sciforum.net.

Derivatization Strategies of this compound

The presence of two distinct functional groups—a primary amide and a carboxylic acid—makes this compound a valuable scaffold for creating a library of derivatives through selective chemical transformations.

Synthesis of Amide Derivatives

The carboxylic acid moiety can be converted into a wide range of secondary or tertiary amides. This is one of the most common reactions in medicinal chemistry and is typically achieved by activating the carboxylic acid before reacting it with a desired primary or secondary amine sphinxsai.com.

Common methods for this transformation include:

Use of Coupling Reagents: A host of modern coupling reagents can facilitate amide bond formation under mild conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group. Examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) to improve yields and suppress side reactions nih.govajchem-a.com.

Green Coupling Methods: To avoid the poor atom economy of traditional coupling reagents, greener alternatives have been developed. One such method involves the one-pot conversion of the carboxylic acid to a reactive 2-pyridylthioester intermediate, which then reacts with an amine to form the amide bond, releasing only CO₂ and a recyclable thiol by-product nih.gov.

Coupling Reagent SystemDescriptionAdvantagesReferences
EDC / HOBt / DMAPA water-soluble carbodiimide (B86325) (EDC) activates the carboxylic acid. HOBt and DMAP act as catalysts to improve efficiency.Effective for a wide range of amines, including electron-deficient ones. Generates a soluble urea (B33335) byproduct. nih.gov
DCC / DMAPA common and effective carbodiimide coupling agent.High yields for many standard amide couplings. ajchem-a.com
DPDTC (1-Pot Thioester)Dipyridyl dithiocarbonate converts the acid to a thioester in situ, which then reacts with an amine.Green alternative; avoids traditional coupling reagents and their byproducts. High atom economy. nih.gov
TiCp₂Cl₂A titanocene (B72419) dichloride catalyst for direct amidation.Catalytic method that avoids stoichiometric activating agents. researchgate.net

Esterification and Carboxylic Acid Modifications

The carboxylic acid group can also be readily converted into various esters.

Fischer Esterification: The most traditional method is the Fischer-Speier esterification, which involves reacting this compound with an alcohol (e.g., methanol (B129727), ethanol) under reflux with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid sphinxsai.com.

Alkylation of Carboxylate: An alternative method involves first converting the carboxylic acid to its carboxylate salt (e.g., with sodium bicarbonate) and then reacting it with an alkyl halide (e.g., ethyl iodide). This method avoids strongly acidic conditions that could potentially hydrolyze the primary amide.

Esterification for Bioconjugation: In materials science and biochemistry, the carboxylic acid can serve as a handle for attachment to other molecules. For instance, the carboxylic acid of thioglycolic acid has been used to cap nanoparticles, with subsequent esterification reactions linking other functional molecules to the nanoparticle surface metu.edu.tr.

These derivatization strategies highlight the utility of this compound as a versatile building block for constructing more complex molecules with tailored properties.

Modifications at the Thioether Moiety

The thioether linkage in this compound is a key site for chemical modification, primarily through oxidation reactions. These transformations yield sulfoxide (B87167) and sulfone derivatives, which can significantly alter the compound's physicochemical properties.

The oxidation of thioethers to sulfoxides is a common and well-controlled reaction. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a "green" and efficient option. nih.gov The reaction is typically performed in a suitable solvent, such as glacial acetic acid, which can facilitate the reaction without the need for transition-metal catalysts. nih.gov The selectivity for sulfoxide over sulfone can often be achieved by careful control of reaction conditions, including stoichiometry of the oxidant, temperature, and reaction time. organic-chemistry.orgnih.gov For thioether-containing amino acids, peracetic acid has also been shown to be a selective oxidant, targeting the sulfur atom to produce the corresponding sulfoxide as the primary product. nih.govresearchgate.net

Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone. More potent oxidizing agents or harsher reaction conditions are generally required for this second oxidation step. nih.govorganic-chemistry.org Reagents such as hydrogen peroxide in the presence of an acid catalyst like Amberlyst 15 can effectively drive the reaction to completion, yielding the sulfone. researchgate.net The choice of catalyst and reaction conditions can allow for selective synthesis of either the sulfoxide or the sulfone. For example, tantalum carbide as a catalyst with 30% hydrogen peroxide favors sulfone formation, while other catalysts might be used to halt the reaction at the sulfoxide stage. organic-chemistry.org

The general scheme for the oxidation of this compound is presented below:

Scheme 1: Oxidation of this compound

The following table summarizes various reagents used for the oxidation of sulfides to sulfoxides and sulfones.

Table 1: Oxidizing Agents for Thioether Modification
ProductOxidizing Agent/SystemKey CharacteristicsReference
SulfoxideHydrogen Peroxide (H₂O₂) in Glacial Acetic Acid"Green" reagent, metal-free, high selectivity under controlled conditions. nih.gov
SulfoxidePeracetic Acid (PAA)Selective for sulfur oxidation in amino acids. nih.govresearchgate.net
SulfoxidePeriodic Acid (H₅IO₆) / FeCl₃Fast reaction times, excellent yields. organic-chemistry.org
SulfoneHydrogen Peroxide (H₂O₂) / Amberlyst 15Effective for complete oxidation to sulfone. researchgate.net
SulfoneHydrogen Peroxide (H₂O₂) / Tantalum CarbideCatalytic system favoring sulfone formation. organic-chemistry.org
SulfoneUrea-Hydrogen Peroxide / Phthalic Anhydride (B1165640)Metal-free system for direct oxidation to sulfones. organic-chemistry.org

Incorporation into Heterocyclic Systems

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive methylene (B1212753) group adjacent to the thioether, makes it a valuable precursor for the synthesis of various heterocyclic systems. A particularly relevant class of heterocycles accessible from this scaffold are the thiazolidinones.

4-Thiazolidinones can be synthesized through the cyclocondensation of a compound containing a thiol group with an imine and a source of the C-2 and C-4 carbons of the ring. A common method involves the reaction of a hydrazide with an aldehyde to form a Schiff base, which then undergoes cyclization with mercaptoacetic acid. nih.gov In a plausible adaptation for this compound, the primary amide could first be converted to a hydrazide. This hydrazide derivative could then react with various aromatic aldehydes to form the corresponding Schiff bases (aryl-idenehydrazides). Subsequent treatment of these intermediates with an α-haloacetate or via an intramolecular cyclization could potentially yield N-substituted-4-oxo-thiazolidine derivatives, though this specific intramolecular route for the parent compound is not explicitly detailed in the reviewed literature.

A more direct and widely documented approach to 4-thiazolidinones involves the reaction of thiourea (B124793) with an α-haloacetate, followed by cyclization. researchgate.net For this compound, the carboxylic acid moiety could be activated and reacted with a suitable amine to form a more complex amide, which could then be subjected to cyclization reactions to form substituted thiazolidinones or related heterocycles like thiazolidine-2,4-diones. fabad.org.trnih.gov For example, a general synthesis of 4-oxo-thiazolidine-5-acetic acids involves the refluxing of a substituted hydrazine (B178648) with thiomalic acid. researchgate.net This suggests that the acetic acid moiety of the title compound could direct the formation of 4-thiazolidinone-5-acetic acid derivatives.

The following table outlines plausible, generalized pathways for incorporating the this compound scaffold into heterocyclic systems based on established synthetic methods for similar structures.

Table 2: Potential Heterocyclic Systems from this compound Derivatives
Target HeterocycleGeneral Reaction SchemeKey ReagentsReference for Method
4-ThiazolidinonesReaction of a Schiff base (derived from the corresponding hydrazide) with mercaptoacetic acid.Hydrazine, Aromatic Aldehydes, Mercaptoacetic Acid, ZnCl₂ nih.gov
4-Oxo-thiazolidine-5-acetic acidsCondensation of a substituted hydrazine with thiomalic acid.Substituted Hydrazines, Thiomalic Acid researchgate.net
Thiazolo[5,4-c]pyridinesMultistep synthesis involving cyclization of a substituted thiazole (B1198619) precursor.N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), Aromatic Amines researchgate.net
2-Imino-1,3-thiazinan-4-onesCyclization of acyl thioureas derived from α,β-unsaturated acids.Acryloyl chloride, Thiourea derivatives nih.gov

Advanced Synthetic Techniques for Analog Generation

To explore the chemical space around this compound, advanced synthetic methodologies such as solid-phase synthesis can be employed to generate libraries of analogs efficiently. As an amino acid derivative, it is well-suited for incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

In Fmoc-based SPPS, the this compound unit can be coupled to a resin-bound peptide chain. peptide.comcore.ac.uk The carboxylic acid moiety of the molecule would be activated using standard peptide coupling reagents (e.g., HBTU, HATU) and reacted with the free N-terminus of the growing peptide attached to the solid support. core.ac.uk This allows for the precise placement of the [(2-Amino-2-oxoethyl)thio] moiety at any desired position within a peptide sequence.

The choice of solid support (resin) is critical and depends on the desired C-terminal functionality of the final analog. peptide.comuci.edu

Wang or 2-Chlorotrityl (2-CTC) resins are used if the final product is to be a peptide acid, where the C-terminus is a carboxylic acid. uci.edu

Rink Amide or PAL resins are employed to obtain a peptide amide at the C-terminus upon cleavage. uci.edu

This methodology allows for the rapid synthesis of a multitude of analogs by varying the amino acids in the peptide sequence. Furthermore, the amide group of the this compound unit itself could potentially be used as a point of attachment to the resin, allowing for the generation of analogs where the peptide chain is extended from this position.

The thioether can be protected during synthesis if necessary, for instance by oxidation to the sulfoxide, which can be stable to the conditions of Fmoc-SPPS and then reduced back to the thioether during or after cleavage from the resin. nih.gov This strategy prevents unwanted side reactions at the sulfur atom during the synthetic steps.

Table 3: Resins for Solid-Phase Synthesis of this compound Analogs
Resin TypeTypical Application/Final ProductCleavage ConditionsReference
Wang ResinPeptide AcidsHigh concentration of Trifluoroacetic Acid (TFA) peptide.comuci.edu
2-Chlorotrityl Chloride (2-CTC) ResinProtected Peptide Acids (mild cleavage) or Peptide AcidsMildly acidic (e.g., Acetic acid/TFE/DCM) or standard TFA uci.edu
Rink Amide ResinPeptide AmidesHigh concentration of TFA peptide.comuci.edu
Aminomethylpolystyrene (AMP)Used for specialized syntheses, such as peptidyl thioesters.Aqueous TFA nih.gov

Biological Activities and Mechanistic Investigations of 2 Amino 2 Oxoethyl Thio Acetic Acid

In Vitro Assessment of Biological Activities of [(2-Amino-2-oxoethyl)thio]acetic Acid

Enzyme Modulation and Inhibition Studies

There are no available studies that have investigated the modulatory or inhibitory effects of this compound on any specific enzymes.

Receptor Binding Profiling

No research has been published that profiles the binding affinity of this compound to any biological receptors.

Cellular Assays and Phenotypic Screening

Information from cellular assays or phenotypic screening to determine the effects of this compound on cells is not available in the public domain.

Exploration of Therapeutic Potential of this compound

Research on Oxidative Stress-Related Pathways

There is no published research on the effects of this compound on oxidative stress-related pathways.

Investigation of Anti-inflammatory Mechanisms

There are no studies available that have investigated the potential anti-inflammatory mechanisms of this compound.

Other Pharmacological Research Areas

There is currently no information available in peer-reviewed scientific literature regarding other pharmacological research areas for this compound.

Molecular and Cellular Mechanisms of Action of this compound

Detailed investigations into the molecular and cellular mechanisms of action for this compound are absent from the public domain.

Target Identification and Validation Studies

No studies have been published that identify or validate specific biological targets of this compound.

Downstream Signaling Pathway Analysis

There is no available data on the analysis of downstream signaling pathways affected by this compound.

Gene Expression and Proteomic Studies

Comprehensive gene expression or proteomic studies to elucidate the cellular response to this compound have not been reported in the scientific literature.

In Vivo Preclinical Research Models Utilizing this compound (Non-Human)

There are no published preclinical studies using non-human in vivo models to evaluate the effects of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 2 Oxoethyl Thio Acetic Acid Derivatives

Systematic Design and Synthesis of [(2-Amino-2-oxoethyl)thio]acetic Acid Analogs

The systematic design of analogs of this compound would logically commence with the independent and combined modification of its three key functional moieties: the primary amide, the thioether linkage, and the carboxylic acid. The goal of such a systematic approach is to comprehensively probe the chemical space around the core scaffold to identify structural variations that lead to improved biological activity, selectivity, and pharmacokinetic properties.

The primary amide (-(C=O)NH2) is a crucial functional group capable of acting as both a hydrogen bond donor and acceptor. numberanalytics.comstereoelectronics.org Modifications would systematically explore the impact of substituting the amide hydrogens.

N-Alkylation and N-Arylation: Introduction of small alkyl groups (e.g., methyl, ethyl) or aryl groups (e.g., phenyl) on the nitrogen atom would investigate the steric and electronic requirements of the binding pocket. This can also modulate the compound's lipophilicity and metabolic stability. magtech.com.cn

N-Acylation: Acylation of the amide nitrogen would introduce a second carbonyl group, potentially altering the hydrogen bonding capacity and creating new interactions with a biological target.

Amide Bioisosteres: Replacement of the amide group with known bioisosteres such as 1,2,3-triazoles, oxadiazoles, or sulfonamides could enhance metabolic stability and alter the electronic and geometric properties of the molecule. drughunter.comnih.govcambridgemedchemconsulting.com

The thioether linkage (-S-) provides flexibility to the molecular backbone and is susceptible to metabolic oxidation. nih.govtaylorandfrancis.com

Oxidation State: Oxidation of the sulfur to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-) would introduce polarity and hydrogen bond accepting capabilities, which could influence solubility and binding interactions. tandfonline.com

Bioisosteric Replacement: The thioether can be replaced with other linkers like an ether (-O-), an amine (-NH-), or a methylene (B1212753) group (-CH2-) to assess the importance of the sulfur atom for activity and to modulate the compound's metabolic profile. nih.gov

Esterification: Conversion to methyl, ethyl, or more complex esters would serve as a prodrug strategy to improve membrane permeability, or to probe the necessity of the acidic proton for activity. wiley-vch.de

Amidation: Formation of primary, secondary, or tertiary amides from the carboxylic acid would replace the acidic functionality with a neutral or basic group, drastically altering the ionization state and hydrogen bonding potential.

Carboxylic Acid Bioisosteres: Replacement with bioisosteres like tetrazoles, acyl sulfonamides, or hydroxamic acids can maintain the acidic character while potentially improving metabolic stability and cell permeability. drughunter.comresearchgate.netnih.gov

A hypothetical library of analogs for an initial SAR screen is presented in the interactive table below.

Analog ID Modification Site Modification Rationale
A-1 Primary AmideN-methylInvestigate steric tolerance at the amide nitrogen.
A-2 Primary AmideN-phenylExplore potential for aromatic interactions.
A-3 Primary Amide1,2,3-triazoleAmide bioisostere for metabolic stability.
B-1 ThioetherSulfoxideIncrease polarity and hydrogen bond accepting capacity.
B-2 ThioetherSulfoneFurther increase polarity and hydrogen bond accepting capacity.
B-3 ThioetherEther linkageEvaluate the role of the sulfur atom.
C-1 Carboxylic AcidMethyl esterProdrug approach and probe for necessity of the acid.
C-2 Carboxylic AcidN-methylamideRemove acidic character, introduce H-bond donor/acceptor.
C-3 Carboxylic AcidTetrazoleCarboxylic acid bioisostere with similar pKa.

Elucidation of Key Structural Features for Biological Activity

Following the synthesis and biological evaluation of the designed analogs, the elucidation of key structural features for activity would involve a detailed analysis of the SAR data. This process aims to identify the specific molecular properties and functional groups that are either essential for, or detrimental to, the desired biological effect.

Initial screening would likely reveal the importance of the hydrogen bonding capacity of the core scaffold. For instance, if N-alkylation of the primary amide (e.g., analog A-1 ) leads to a significant drop in activity, it would suggest that one or both of the amide N-H groups are critical hydrogen bond donors for target engagement. Conversely, if N-phenyl substitution (analog A-2 ) enhances potency, it might indicate a beneficial pi-stacking interaction with an aromatic amino acid residue in the binding site.

The role of the thioether linkage would be clarified by comparing the activity of the parent compound with its oxidized and bioisosteric analogs. A loss of activity upon oxidation to the sulfoxide or sulfone (analogs B-1 and B-2 ) might imply that the non-polar nature of the thioether is preferred or that the increased bulk is not tolerated. If replacement of the thioether with an ether (analog B-3 ) retains activity, it would suggest that the linker's primary role is to maintain the correct spatial orientation of the terminal functional groups.

The significance of the carboxylic acid would be among the most critical features to determine. Esterification or amidation (analogs C-1 and C-2 ) leading to a complete loss of activity would strongly indicate that the ionized carboxylate is essential for a key ionic interaction with the biological target. researchgate.net If a tetrazole analog (analog C-3 ) retains or improves activity, it would confirm the necessity of an acidic moiety while potentially offering advantages in terms of metabolic stability. researchgate.nethyphadiscovery.com

Comparative SAR Analysis with Related Chemical Scaffolds, e.g., Rhodanine (B49660)

A comparative SAR analysis with structurally related scaffolds can provide valuable insights into the potential mechanism of action and guide further optimization efforts. Rhodanine, a thiazolidine (B150603) derivative, shares some structural similarities with the this compound scaffold, particularly the presence of a carbonyl group and a sulfur atom within a five-membered ring system.

Rhodanine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes. A key feature of the rhodanine scaffold is the acidic proton at the 5-position, which is part of a vinylogous carboxylic acid system. This allows for a crucial hydrogen bond donation or interaction with the target protein. The exocyclic double bond at the 5-position also provides a point for substitution, and modifications at this position significantly influence the activity and selectivity of rhodanine-based inhibitors.

In comparing the two scaffolds, several hypotheses can be formulated:

Flexibility vs. Rigidity: The acyclic nature of this compound provides greater conformational flexibility compared to the rigid rhodanine ring. This could be advantageous if the binding pocket requires a more adaptable ligand, but could also be a disadvantage due to the entropic cost of binding.

Pharmacophore Elements: The primary amide and carboxylic acid of the this compound scaffold offer distinct hydrogen bonding and ionic interaction possibilities compared to the thioamide and exocyclic methylene groups of rhodanine.

Vectorial Orientation: The spatial arrangement of key functional groups differs significantly between the two scaffolds. The vectors for substitution on the rhodanine ring are well-defined, whereas the flexible thioether linker in the acyclic scaffold allows for a wider range of possible orientations of the terminal amide and carboxylic acid groups.

By understanding the SAR of rhodanine derivatives, medicinal chemists can make more informed decisions when designing second-generation analogs of this compound. For example, if bulky hydrophobic substituents on the rhodanine ring are known to enhance activity against a particular target, similar hydrophobic groups could be appended to the carbon backbone of the acyclic scaffold.

Development of Predictive Models for Activity and Selectivity

With a sufficiently large and diverse dataset of synthesized analogs and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models can be developed. These models aim to establish a mathematical correlation between the chemical structure of the compounds and their biological response, thereby enabling the prediction of activity for novel, unsynthesized analogs.

The development of a predictive QSAR model would involve several key steps:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be broadly categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area) descriptors. Electronic properties such as partial charges and electrostatic potentials would also be important.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) or random forests (RF) would be employed to build the QSAR model. The choice of method would depend on the size and complexity of the dataset.

Model Validation: Rigorous validation of the developed model is crucial to ensure its predictive power. This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model building process.

A successful QSAR model could provide valuable insights into the key structural features driving activity. For example, the model might reveal that a specific combination of lipophilicity, hydrogen bond donating capacity, and molecular shape is optimal for high potency. Such a model would be an invaluable tool for prioritizing the synthesis of new analogs, thereby accelerating the drug discovery process.

Computational and Theoretical Studies on 2 Amino 2 Oxoethyl Thio Acetic Acid

Molecular Docking and Virtual Screening for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening then utilizes these docking methods to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein receptor or enzyme.

For [(2-Amino-2-oxoethyl)thio]acetic acid, a hypothetical molecular docking study could be performed against a variety of protein targets where substrates with similar functional groups are known to bind. For instance, enzymes such as cysteine proteases or metallo-β-lactamases, which interact with thiol or carboxylate moieties, could be selected as potential targets. nih.govmdpi.comnih.gov The docking process would involve preparing the 3D structure of the compound and the target protein, followed by the use of a docking algorithm to predict the binding poses and affinities.

The results would typically be presented in a table summarizing the binding energy, a measure of the stability of the ligand-protein complex, and the key interacting residues. Lower binding energies generally indicate a more stable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Cysteine Protease (e.g., Papain)9PAP-6.8Cys25, His159, Gln19
Metallo-β-lactamase (e.g., NDM-1)4EYL-7.2Zn1, Zn2, His120, Cys208
Human Serum Albumin1AO6-5.9Arg222, Lys199

Virtual screening campaigns could also be designed using the structure of this compound as a query to search for other compounds with similar binding potential. This would involve screening large chemical databases and ranking the hits based on their predicted binding affinity and structural similarity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and reactivity of a molecule. nih.gov For this compound, DFT calculations could be employed to determine its optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).

These calculations would reveal the distribution of electron density across the molecule, highlighting the most electron-rich and electron-poor regions. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 2: Predicted Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Most Negative Atom (Mulliken Charge)Oxygen (Carboxyl)
Most Positive Atom (Mulliken Charge)Hydrogen (Carboxyl)

The molecular electrostatic potential (MEP) map would further visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. The thioether sulfur and the carboxylate oxygen atoms would be expected to be nucleophilic centers. youtube.com

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. ethz.chnih.gov Following a promising result from molecular docking, an MD simulation could be initiated to study the stability of the this compound-protein complex in a simulated physiological environment (e.g., in a water box with ions).

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

ParameterValue/Observation
Simulation Time100 ns
Force FieldAMBER
Ligand RMSDStable (average < 2 Å)
Key Hydrogen BondsMaintained for > 80% of simulation time
Conformational ChangesMinor fluctuations in the binding pocket

These simulations can provide a more realistic picture of the binding event than static docking and can help to refine the understanding of the ligand's mode of action. mdpi.comsemanticscholar.org

Cheminformatics Approaches for Library Design and Property Prediction

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. mdpi.com For this compound, cheminformatics tools could be used to design a library of derivatives with potentially improved properties. This would involve systematically modifying the core structure by adding or substituting functional groups and then predicting the properties of the resulting virtual compounds.

Quantitative Structure-Activity Relationship (QSAR) models could be developed if a dataset of related compounds with known activities were available. QSAR models establish a mathematical relationship between the chemical structure and the biological activity, allowing for the prediction of the activity of new, untested compounds.

Table 4: Example of a Cheminformatics-Based Virtual Library Design

Core ScaffoldR1-GroupR2-GroupPredicted Property (e.g., LogP)
This compound-H-H-1.5
This compound-CH3-H-1.1
This compound-H-Cl-0.8

This approach allows for the rapid exploration of chemical space and the prioritization of compounds for synthesis and experimental testing.

In Silico ADMET Predictions and Bioavailability Assessment

Before a compound can be considered for pharmaceutical development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties at an early stage.

For this compound, various computational models could be used to predict properties such as its solubility, permeability (e.g., Caco-2 permeability), potential for metabolism by cytochrome P450 enzymes, and potential for toxicity. These predictions are typically based on the compound's structural features and physicochemical properties.

Table 5: Predicted In Silico ADMET Properties for this compound

ADMET PropertyPredicted Value/Classification
Aqueous Solubility (logS)High
Caco-2 PermeabilityLow
Blood-Brain Barrier (BBB) PermeationUnlikely
CYP450 2D6 InhibitionUnlikely
hERG InhibitionLow Risk
Ames MutagenicityNon-mutagenic

These predictions, while not a substitute for experimental testing, are crucial for identifying potential liabilities early in the drug discovery process and for guiding the design of compounds with more favorable pharmacokinetic profiles.

Advanced Analytical Methodologies in Research on 2 Amino 2 Oxoethyl Thio Acetic Acid

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are fundamental in determining the precise atomic arrangement of SCMC and its derivatives. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are at the forefront of these structural elucidation efforts.

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provide foundational information about the chemical environment of hydrogen and carbon atoms within the molecule. For more complex derivatives and to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. These include experiments like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). For instance, in studies of peptides containing SCMC, 2D NMR experiments such as HNCO, HNCACB, CBCA(CO)NH, and HCCH-TOCSY are used to establish backbone and side-chain resonance assignments nih.govub.edu. The Nuclear Overhauser Effect (NOE), observed in NOESY and ROESY experiments, provides through-space correlations between protons, which is critical for determining the three-dimensional conformation of these molecules in solution nih.govcanterbury.ac.nz.

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of SCMC and its metabolites with high accuracy. Techniques like electrospray ionization (ESI) coupled with a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer can provide mass measurements with sub-ppm accuracy. Tandem mass spectrometry (MS/MS) experiments, where a precursor ion is selected and fragmented, yield characteristic product ions that provide detailed structural information. For SCMC, a common fragmentation pattern involves the transition from the protonated molecule [M+H]⁺ at m/z 180.0 to a product ion at m/z 89.0 nih.govresearchgate.net.

Table 1: Spectroscopic Data for the Analysis of S-Carboxymethyl-L-cysteine and its Derivatives

TechniqueApplicationKey Parameters/ObservationsReference
¹H NMRStructural confirmationChemical shifts provide information on the local electronic environment of protons. csic.es
¹³C NMRCarbon skeleton determinationPredicted spectra are used to confirm the carbon framework of the molecule.
2D-NMR (COSY, TOCSY, NOESY)Detailed structural and conformational analysis of SCMC-containing peptides.Establishes through-bond and through-space correlations between nuclei. nih.govcanterbury.ac.nz
LC-ESI-QQ MS/MSQuantification and structural confirmation.Precursor Ion: [M+H]⁺ at m/z 180.0; Product Ion: m/z 89.0. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation of Metabolites (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for separating SCMC from impurities, related compounds, and metabolites in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly utilized methods.

HPLC is widely used for the analysis of SCMC. Reversed-phase HPLC is a common approach, often requiring pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) to introduce a chromophore or fluorophore for enhanced detection by UV or fluorescence detectors gcms.cz. Due to the hydrophilic nature of SCMC, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully applied, allowing for separation with lower concentrations of organic solvents in the mobile phase nih.govacs.org. Given that SCMC is a chiral molecule, chiral HPLC methods are necessary to separate its enantiomers and related diastereomers, such as its sulfoxide (B87167) epimers nih.gov.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile derivatives of SCMC and its metabolites in biological samples like urine. This method requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. A typical two-step derivatization involves esterification with an alcohol in an acidic medium, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) nih.govresearchgate.netnih.gov. The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, which provides both high sensitivity and structural information.

Table 2: Chromatographic Methods for S-Carboxymethyl-L-cysteine Analysis

MethodMatrix/ApplicationKey Methodological DetailsReference
Reversed-Phase HPLCSerumPre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection. gcms.cz
HILICGeneral SeparationSeparates hydrophilic compounds like SCMC and betaine (B1666868) using a mixed-mode mechanism. nih.govacs.org
GC-MSUrineTwo-step derivatization: esterification (e.g., with 2 M HCl in methanol) followed by amidation (e.g., with pentafluoropropionic anhydride). nih.govresearchgate.net
Chiral HPLCSeparation of epimersUsed to separate the (4R) and (4S) epimers of S-carboxymethyl-L-cysteine sulfoxide. nih.gov

Advanced Methods for Quantification in Biological Matrices (e.g., LC-MS/MS in cellular lysates)

The accurate quantification of SCMC in complex biological matrices such as plasma, serum, and cellular lysates is critical for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.

A typical LC-MS/MS method for SCMC quantification in human plasma involves a simple sample preparation step, such as protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) nih.govresearchgate.net. An internal standard, often a structurally similar compound like rosiglitazone (B1679542) or a stable isotope-labeled version of SCMC, is added to correct for variations in sample processing and instrument response nih.gov. The separation is usually achieved on a reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid to promote ionization nih.govresearchgate.net.

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For SCMC, the transition of m/z 180.0 → 89.0 is commonly used nih.govresearchgate.net. This high selectivity allows for the accurate quantification of the compound even at low concentrations (ng/mL levels) in complex biological fluids nih.gov.

Table 3: LC-MS/MS Parameters for Quantification of S-Carboxymethyl-L-cysteine in Human Plasma

ParameterCondition/ValueReference
Sample PreparationProtein precipitation with methanol. nih.govresearchgate.net
Chromatographic ColumnWaters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm) nih.govresearchgate.net
Mobile PhaseMethanol and 0.5% formic acid solution (40:60 v/v) nih.govresearchgate.net
Flow Rate500 µL/min nih.govresearchgate.net
Ionization ModePositive Electrospray Ionization (ESI+) nih.govresearchgate.net
MRM Transition (SCMC)m/z 180.0 → 89.0 nih.govresearchgate.net
Internal Standard MRMm/z 238.1 → 135.1 (Rosiglitazone) nih.govresearchgate.net
Linearity Range50.0 - 6000.0 ng/mL nih.govresearchgate.net

Crystallographic Studies of [(2-Amino-2-oxoethyl)thio]acetic Acid and its Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and crystal packing. Several crystallographic studies have been conducted on SCMC and its derivatives, providing valuable insights into their molecular geometry and intermolecular interactions.

The crystal structure of S-carboxymethyl-L-cysteine has been determined to belong to the monoclinic space group P2₁, with unit cell parameters of approximately a=5.079 Å, b=9.617 Å, c=8.649 Å, and β=94.4° aip.org. In the crystalline state, the molecule exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group nih.gov.

The sulfoxide derivatives of SCMC, which have an additional chiral center at the sulfur atom, have also been extensively studied. For example, the (2R,4R)-S-carboxymethylcysteine sulfoxide epimer has been found to crystallize in two different polymorphic forms: a triclinic P1 space group and an orthorhombic P2₁2₁2₁ space group nih.goviucr.org. The (2R,4S) epimer crystallizes in the monoclinic P2₁ space group nih.gov. These studies have revealed that the molecules exist as zwitterions and form extensive three-dimensional hydrogen bonding networks within the crystal lattice nih.goviucr.org.

Table 4: Crystallographic Data for S-Carboxymethyl-L-cysteine and its Sulfoxide Derivative

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
S-Carboxymethyl-L-cysteineMonoclinicP2₁a=5.079 Å, b=9.617 Å, c=8.649 Å, β=94.4° aip.org
(2R,4R)-S-carboxymethylcysteine sulfoxide (orthorhombic polymorph)OrthorhombicP2₁2₁2₁a=4.786 Å, b=8.312 Å, c=18.914 Å nih.goviucr.org
(2R,4R)-S-carboxymethylcysteine sulfoxide (triclinic polymorph)TriclinicP1Not explicitly stated in abstract. nih.gov
(2R,4S)-S-carboxymethylcysteine sulfoxideMonoclinicP2₁Not explicitly stated in abstract. nih.gov

Future Perspectives and Research Challenges for 2 Amino 2 Oxoethyl Thio Acetic Acid

Identification of Novel Biological Targets and Therapeutic Indications

The exploration of novel biological targets for [(2-Amino-2-oxoethyl)thio]acetic acid, a compound with a relatively uncharted biological profile, presents a compelling avenue for future research. Currently, there is a significant opportunity to investigate its potential as an inhibitor of metallo-β-lactamases (MβLs). These enzymes are a primary cause of bacterial resistance to a broad spectrum of β-lactam antibiotics, and there are currently no clinically approved inhibitors for them. nih.gov The chemical structure of this compound, featuring a thioester and a carboxymethyl group, suggests it could act as a chelating agent for the zinc ions essential for the catalytic activity of MβLs.

Recent studies have highlighted amino acid thioesters as a promising scaffold for the development of MβL inhibitors. nih.gov This positions this compound as a strong candidate for screening against a panel of clinically relevant MβLs, such as New Delhi Metallo-beta-lactamase (NDM-1), Verona integron-encoded metallo-beta-lactamase (VIM), and imipenemase (IMP) types. Establishing its inhibitory activity against these enzymes could open up therapeutic indications in treating infections caused by multidrug-resistant Gram-negative bacteria.

Beyond MβLs, the structural similarity of this compound to S-carboxymethyl-L-cysteine, a compound with demonstrated antioxidant and neuroprotective properties, suggests other potential therapeutic areas. Future research could explore its effects on pathways related to oxidative stress and its potential application in neurodegenerative diseases.

Development of More Potent and Selective this compound Analogs

A crucial future direction is the rational design and synthesis of more potent and selective analogs of this compound. Building on the hypothesis of MβL inhibition, structure-activity relationship (SAR) studies will be paramount. Research on other amino acid thioester inhibitors of MβLs has shown that modifications to the N-terminus and the amino acid side chain can significantly impact inhibitory potency. nih.gov

For this compound, key modifications to explore could include:

Amide (N-terminus) modifications: Introducing larger, hydrophobic substituents on the nitrogen atom of the amino group could enhance binding to the hydrophobic pockets of the MβL active site.

Methylene (B1212753) bridge variations: Altering the length or rigidity of the methylene bridge between the sulfur atom and the amide group could optimize the positioning of the chelating groups within the enzyme's active site.

Carboxylic acid bioisosteres: Replacing the carboxylic acid group with other acidic moieties, such as a tetrazole, could improve metabolic stability and cell permeability.

A systematic approach to generating a library of such analogs, followed by high-throughput screening against a panel of MβLs, will be essential to identify compounds with improved inhibitory profiles.

Analog Design Strategy Rationale Potential Advantage
N-terminus Alkylation/ArylationEnhance hydrophobic interactions with MβL active siteIncreased potency
Methylene Bridge HomologationOptimize spatial orientation of functional groupsImproved enzyme-inhibitor complex stability
Carboxylic Acid Bioisosteric ReplacementModulate physicochemical propertiesEnhanced pharmacokinetic profile

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the discovery and development of this compound analogs. Computational approaches can be integrated at multiple stages of the research pipeline.

Target Identification: AI algorithms can analyze biological data to predict novel protein targets for this compound based on its chemical structure and comparison to compounds with known activities.

Virtual Screening: In silico docking studies can be employed to predict the binding affinity and mode of interaction of a virtual library of this compound derivatives with the active sites of target enzymes like MβLs. This can help prioritize the synthesis of the most promising candidates.

ADMET Prediction: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or safety profiles.

The use of AI and ML can significantly reduce the time and cost associated with the initial phases of drug discovery by focusing laboratory efforts on the most viable candidates.

Addressing Challenges in Translation from Bench to Advanced Preclinical Studies

The successful translation of promising this compound analogs from initial laboratory findings to advanced preclinical studies will require overcoming several key challenges inherent to the development of small molecule therapeutics, particularly those containing sulfur.

One of the primary hurdles is ensuring metabolic stability. Thioesters can be susceptible to hydrolysis by esterases in the plasma and tissues. Therefore, early in vitro metabolic stability assays using liver microsomes and plasma from different species will be crucial.

Another significant challenge is optimizing the pharmacokinetic profile. Achieving adequate oral bioavailability and a suitable half-life will likely require iterative medicinal chemistry efforts guided by in vivo pharmacokinetic studies in animal models.

Furthermore, comprehensive safety and toxicology assessments will be necessary to rule out any potential for off-target effects or toxicity associated with the compound or its metabolites.

Preclinical Challenge Research Approach
Metabolic StabilityIn vitro assays with liver microsomes and plasma
Pharmacokinetic OptimizationIn vivo studies in animal models to determine bioavailability and half-life
Safety and ToxicologyComprehensive in vitro and in vivo toxicity studies

Unexplored Chemical Space for this compound Derivatives

The chemical space around this compound remains largely unexplored, offering a fertile ground for the discovery of novel derivatives with unique biological activities. Future synthetic efforts could focus on several key areas:

Scaffold Hopping: Replacing the thioacetic acid core with other scaffolds that can maintain the key pharmacophoric features (chelating groups, hydrogen bond donors/acceptors) while offering improved properties.

Introduction of Chiral Centers: The current structure is achiral. The introduction of stereocenters could lead to analogs with enhanced potency and selectivity due to specific stereochemical interactions with the target protein.

Conformationally Restricted Analogs: Incorporating cyclic structures or other rigidifying elements into the molecule could lock it into a bioactive conformation, potentially increasing affinity for its target.

The synthesis and biological evaluation of compounds occupying these unexplored regions of chemical space could lead to the identification of next-generation analogs with superior therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(2-Amino-2-oxoethyl)thio]acetic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions using 4-chloroquinolines as starting materials, reacting with mercaptoacetic acid derivatives under basic conditions. Sodium salts (e.g., QAC-5) are formed to enhance water solubility. Key steps include refluxing in ethanol/water mixtures and purification via recrystallization . Challenges include controlling regioselectivity and minimizing byproducts from quinoline ring reactivity.

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfur-linked substituents and amino/oxo groups. IR spectroscopy identifies thioether (C-S) and carbonyl (C=O) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Computational : Quantum chemical calculations (e.g., DFT) predict log P/D values to assess lipophilicity and membrane permeability .

Q. What are the key stability considerations for this compound under varying experimental conditions?

  • Methodological Answer : Stability is pH-dependent; avoid extremes (pH < 3 or > 10) to prevent hydrolysis of the thioether bond. Decomposition products (e.g., thiophenol derivatives) can be monitored via HPLC-MS. Store in anhydrous conditions at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do structural modifications (e.g., alkoxy substituents) influence biological activity and toxicity?

  • Methodological Answer :

  • Activity : Alkoxy groups (-OCH3_3, -OC2_2H5_5) at the quinoline 6-position enhance rhizogenesis stimulation by improving solubility and binding to plant auxin receptors.
  • Toxicity : Sodium salts (e.g., QAC-5) increase bioavailability but may elevate toxicity. Assess using sperm motility assays (15–20% reduction indicates moderate toxicity) and computational models (Lipinski’s rule, molecular docking) .

Q. What experimental models are used to evaluate rhizogenesis-promoting effects?

  • Methodological Answer :

  • In vitro : Paulownia clone explants are treated with derivatives (0.1–1.0 mM) in Murashige-Skoog medium. Root initiation metrics (number, length) are quantified after 14 days.
  • In vivo : Microplants are transplanted to soil to assess adaptation rates. Sodium salts (QAC-5) show 30% higher root biomass vs. controls .

Q. How can computational methods predict pharmacokinetic and toxicological properties?

  • Methodological Answer :

  • ADME Prediction : Use Schrödinger’s QikProp or SwissADME to calculate log P (optimal range: 1–3), polar surface area (<140 Å2^2), and bioavailability scores.
  • Toxicity : Apply QSAR models (e.g., TOPKAT) to predict hepatotoxicity and mutagenicity. Validate with zebrafish embryo assays for developmental toxicity .

Q. What mechanistic insights explain the compound’s role in plant growth regulation?

  • Methodological Answer : Derivatives may mimic indole-3-acetic acid (IAA), activating auxin-responsive genes (e.g., ARF, PIN). Sodium salts enhance cellular uptake, as shown by 14C^{14}C-labeling studies in root tissues. Transcriptomic analysis (RNA-seq) reveals upregulated genes in lignin biosynthesis and cell elongation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.